Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate
CAS No.: 898793-03-8
Cat. No.: VC2292220
Molecular Formula: C18H20F6O3
Molecular Weight: 398.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898793-03-8 |
|---|---|
| Molecular Formula | C18H20F6O3 |
| Molecular Weight | 398.3 g/mol |
| IUPAC Name | ethyl 8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoate |
| Standard InChI | InChI=1S/C18H20F6O3/c1-2-27-16(26)8-6-4-3-5-7-15(25)12-9-13(17(19,20)21)11-14(10-12)18(22,23)24/h9-11H,2-8H2,1H3 |
| Standard InChI Key | ICLFRKXQUBFXJH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate is officially identified by the CAS registry number 898793-03-8 and possesses the IUPAC name ethyl 8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoate . The compound is also sometimes referred to as "Benzeneoctanoic acid, η-oxo-3,5-bis(trifluoromethyl)-, ethyl ester" in scientific literature and commercial catalogues . Due to its complex structure, the complete identification necessitates usage of various chemical identifiers as presented in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 898793-03-8 |
| IUPAC Name | ethyl 8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoate |
| Molecular Formula | C₁₈H₂₀F₆O₃ |
| Molecular Weight | 398.3 g/mol |
| InChI | InChI=1S/C18H20F6O3/c1-2-27-16(26)8-6-4-3-5-7-15(25)12-9-13(17(19,20)21)11-14(10-12)18(22,23)24/h9-11H,2-8H2,1H3 |
| InChIKey | ICLFRKXQUBFXJH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Structural Features
The compound features a linear aliphatic chain of eight carbon atoms connecting two key functional groups: an ethyl ester moiety and a ketone group attached to a 3,5-bis(trifluoromethyl)phenyl ring . This structure combines several important functional elements that contribute to its chemical behavior and potential applications. The presence of two trifluoromethyl groups on the phenyl ring introduces significant electronic effects that influence both the reactivity and physical properties of the molecule.
The molecular structure includes ten rotatable bonds, providing considerable conformational flexibility that may be relevant for its potential interactions with biological targets . Additionally, the compound contains no hydrogen bond donors but features nine hydrogen bond acceptors, characteristics that significantly influence its solubility profile and potential biological interactions .
Physical and Chemical Properties
Physicochemical Parameters
Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate possesses distinct physical and chemical properties stemming from its unique molecular structure. These properties have been thoroughly documented through various analytical techniques and computational methods. Table 2 summarizes the key physicochemical parameters that characterize this compound.
Table 2: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 398.3 g/mol | Computed by PubChem 2.2 |
| XLogP3-AA | 5.3 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 9 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 10 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 398.13166347 Da | Computed by PubChem 2.2 |
| Topological Polar Surface Area | 43.4 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 27 | Computed by PubChem |
| Complexity | 464 | Computed by Cactvs 3.4.8.18 |
| Purity (Commercial) | 97% | Sigma-Aldrich specification |
Solubility and Partition Behavior
Synthesis and Preparation
Synthetic Routes
The synthesis of ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate typically involves organic reactions between octanoic acid derivatives and substituted phenyl compounds. This process generally incorporates esterification reactions catalyzed by acid catalysts under specific controlled conditions to ensure complete conversion and optimal yield. The synthetic pathway typically involves the formation of the ketone linkage between the aliphatic chain and the aromatic ring, followed by esterification of the terminal carboxylic acid group.
A generalized synthetic approach may involve:
-
Preparation of activated octanoic acid derivatives such as acid chlorides or anhydrides
-
Friedel-Crafts acylation with 3,5-bis(trifluoromethyl)benzene using appropriate Lewis acid catalysts
-
Esterification of the resulting carboxylic acid with ethanol under acidic conditions
Purification and Quality Control
Commercial preparations of ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate typically achieve a purity level of approximately 97%, as indicated by supplier specifications . Purification methods may include recrystallization, column chromatography, or distillation depending on the specific impurities present. Quality control is essential for ensuring consistent performance in subsequent applications, particularly when used as an intermediate in pharmaceutical synthesis processes.
Applications and Research Significance
Role in Chemical Synthesis
Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its diverse functional groups provide multiple sites for subsequent chemical modifications, making it a versatile building block in organic synthesis. The ester group can undergo hydrolysis, transesterification, or reduction, while the ketone function offers opportunities for reactions such as reductions, condensations, and nucleophilic additions.
Analytical Methods for Characterization
Spectroscopic Identification
The characterization of ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate typically employs various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation, with distinctive signals for the aromatic protons, the methylene groups of the aliphatic chain, and the ethyl ester moiety. The trifluoromethyl groups would exhibit characteristic signals in both ¹H-decoupled ¹⁹F NMR and ¹³C NMR spectra.
Chromatographic Analysis
Future Research Directions
Structure-Activity Relationship Studies
Given the compound's structural features and preliminary indications of biological activity, structure-activity relationship (SAR) studies represent a promising avenue for further research. Systematic modifications of the molecule—such as varying the chain length, altering the position or number of trifluoromethyl groups, or modifying the ester functionality—could provide valuable insights into the structural determinants of activity and potentially lead to the development of derivatives with enhanced properties.
Exploration of Biological Targets
Further investigation into the specific biological targets and mechanisms of action of ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate would significantly advance understanding of its potential applications in medicinal chemistry. Such studies might include protein binding assays, enzymatic inhibition screens, and cellular assays designed to elucidate the compound's biological profile and identify promising therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume